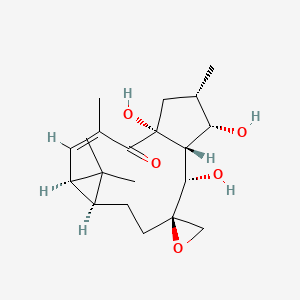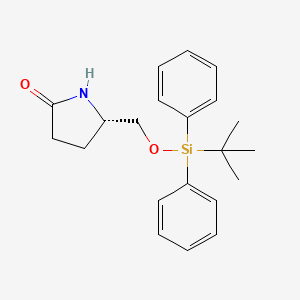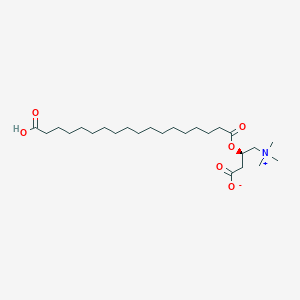
Epoxylathyrol
Übersicht
Beschreibung
Epoxylathyrol, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₃₀O₅ and its molecular weight is 350.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Deaktivierung der Multidrug-Resistenz bei Krebs
Epoxylathyran-Derivate, einschließlich Epoxylathyrol, wurden als MDR-selektive Verbindungen zur Deaktivierung der Multidrug-Resistenz bei Krebs identifiziert {svg_1}. Es wurde festgestellt, dass diese Verbindungen den P-Glykoprotein (P-gp/ABCB1)-Efflux stark modulieren {svg_2}. Die vielversprechendsten Verbindungen wurden als Apoptose-Induktoren untersucht {svg_3}. Sie waren effektiver gegen die resistenten Magenzelllinien, wobei der CS-Effekt in EPG85-257RDB-Zellen stärker ausgeprägt war {svg_4}.
Modulation der ABCB1-vermittelten Multidrug-Resistenz
This compound und seine Derivate wurden auf ihr Potenzial untersucht, die ABCB1-vermittelte Multidrug-Resistenz zu modulieren {svg_5}. Eine Reihe von Verbindungen wurden mit verbesserter Multidrug-Resistenz (MDR)-modifizierender Aktivität hergestellt {svg_6}. Die Verbindungen interagierten synergistisch mit Doxorubicin, und die ATPase-Hemmung durch drei repräsentative MDR-modifizierende Verbindungen wurde ebenfalls untersucht {svg_7}.
Entzündungshemmende Aktivität
Lathyran-Diterpenoid-Hybride, zu denen this compound gehört, haben eine entzündungshemmende Wirkung gezeigt {svg_8}. Diese Verbindungen wurden zur Identifizierung potenter entzündungshemmender Wirkstoffe konzipiert und synthetisiert {svg_9}.
Wirkmechanismus
Target of Action
Epoxylathyrol, a derivative of the macrocyclic diterpene epoxyboetirane A, is primarily targeted towards P-glycoprotein (P-gp/ABCB1) efflux . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance (MDR) in cancer cells .
Mode of Action
This compound acts as an inhibitor of P-gp, thereby reversing the P-gp mediated multidrug resistance (MDR) in cancer cells . By inhibiting P-gp, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their therapeutic effect .
Biochemical Pathways
It is known that this compound modulates the activity of p-gp, a protein involved in drug transport across cell membranes . This modulation can affect various biochemical pathways related to drug metabolism and resistance in cancer cells.
Pharmacokinetics
Its ability to modulate p-gp suggests that it may influence the bioavailability of other drugs by altering their efflux from cells .
Result of Action
This compound’s primary result of action is the modulation of P-gp efflux, leading to an increase in the intracellular concentration of chemotherapeutic drugs . This can enhance the effectiveness of chemotherapy in cancer cells that have developed multidrug resistance . Some derivatives of this compound have also been found to induce apoptosis in cancer cells via caspase-3 activation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its ability to modulate P-gp efflux . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Epoxylathyrol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to strongly modulate P-glycoprotein (P-gp/ABCB1) efflux .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/b10-7-/t11-,12-,13+,14+,15-,17-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFQDSXSELSHMX-HMZDNQSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]([C@@]3(CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28649-60-7 | |
| Record name | Epoxylathyrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028649607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is epoxylathyrol and where is it found?
A1: this compound is a naturally occurring diterpene found in the seeds of the caper spurge plant (Euphorbia lathyris). It belongs to the lathyrane family of diterpenes. [, ]
Q2: What are the main structural characteristics of this compound?
A2: this compound is characterized by a complex polycyclic structure containing a cyclopropane ring and an epoxide group. Its molecular formula is C20H30O3. [, , ] While the exact molecular weight is not explicitly stated in the provided abstracts, it can be calculated as 318.45 g/mol based on the molecular formula. Unfortunately, detailed spectroscopic data (IR, NMR, etc.) is not provided in these abstracts.
Q3: What is the biological activity of this compound and its derivatives?
A3: this compound and its derivatives have shown promising anti-cancer activity. Specifically, they have been investigated for their ability to modulate multidrug resistance (MDR) in cancer cells, primarily by interacting with the ABCB1 transporter, also known as P-glycoprotein (P-gp). [, , ] Some derivatives, particularly those with aromatic substitutions, have demonstrated significant MDR reversal activity, enhancing the efficacy of chemotherapeutic drugs like doxorubicin. []
Q4: How does this compound interact with P-glycoprotein?
A4: While the provided abstracts don't detail the precise mechanism of interaction between this compound and P-gp, they suggest that some derivatives, particularly tri-esters, can inhibit P-gp activity by downregulating its expression at the protein level. [] This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their cytotoxic effect. []
Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?
A5: Yes, research indicates that modifications to the this compound structure can significantly impact its MDR-modifying activity. For instance, introducing aromatic substituents, particularly in the form of esters at specific positions of the lathyrane skeleton, generally leads to increased ABCB1 inhibitory activity. [] Additionally, the type and position of acyl groups in this compound esters influence their ability to inhibit P-gp. Tri-esters seem to exhibit higher inhibitory activity compared to di-esters or mono-esters. []
Q6: What are the limitations of the current research on this compound?
A6: While the provided abstracts highlight the potential of this compound and its derivatives as MDR modulators, they lack detailed information on several aspects, including:
Q7: What are the potential future directions for this compound research?
A7: Future research should focus on:
Q8: What are some of the chemical reactions this compound can undergo?
A8: this compound is susceptible to several chemical transformations:
- Hydrolysis: Base-catalyzed hydrolysis can cleave ester bonds, leading to the formation of deacetylated derivatives. [] The specific products formed depend on the base used (KOH or NaOH). []
- Photochemical cleavage: Upon exposure to light, this compound can undergo isomerization of its double bond, followed by cyclopropane ring cleavage and subsequent reactions, leading to the formation of furan derivatives. [, ]
- Microbial transformation: Certain microorganisms can modify this compound, producing novel derivatives. For example, Cunninghamella elegans bio-110930 can transform this compound into its 20-hydroxy derivative. []
Q9: Are there any analytical methods for detecting and quantifying this compound?
A9: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) and positive-ion electrospray ionization mass spectrometry (ESI-MS) are suitable techniques for analyzing this compound and its derivatives in complex mixtures like plant extracts. [] This method allows for the separation and identification of various lathyrane polyols and esters. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)
